molecular formula C7H8BrClN2 B2506630 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine CAS No. 1823969-53-4

5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine

Cat. No. B2506630
M. Wt: 235.51
InChI Key: DRHIJXJMPHYONC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine compounds involves regioselective displacement reactions and interactions with secondary amines. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . This suggests that similar conditions could be used to synthesize 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography analysis has been used to study the molecular structure of related compounds. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is stabilized by intramolecular hydrogen bonds, which could imply that 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine might also exhibit similar intramolecular interactions .

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted pyrimidines in aminolysis reactions has been reported, with bromopyrimidines generally being more reactive . This information can be extrapolated to predict the reactivity of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in similar aminolysis reactions. Additionally, the formation of various by-products in reactions involving bromomethyl and secondary amines has been studied, which could be relevant when considering the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine are not directly reported in the provided papers, the properties of similar compounds can provide some insights. For example, ionization constants and UV spectra for solutions of related pyrimidines in cyclohexane have been tabulated , which could help infer the behavior of 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine in solution.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 4,5'-bipyrimidines, which are significant in enhancing the activity of certain compounds like phleomycin (Kowalewski et al., 1981). Additionally, it is involved in the amination of alkyl substituted halogenopyridines, indicating its role in forming derivatives of 3,4-didehydropyridine, a crucial intermediate in many chemical reactions (L. V. D. Does & H. J. Hertog, 2010).

X-Ray Crystallography and Compound Analysis

In a study involving the displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine demonstrated its importance in X-ray crystallography analysis. This approach elucidated the structure of synthesized aminopyrimidines, highlighting the compound's utility in detailed molecular analysis (A. Doulah et al., 2014).

Catalysis and Selective Amination

This compound also finds application in catalysis, specifically in selective amination processes. For example, its catalyzed amination by a palladium-Xantphos complex leads to the efficient production of 5-amino-2-chloropyridine, demonstrating high yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Novel Heterocyclic Compound Synthesis

Additionally, 5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine is pivotal in the synthesis of novel heterocyclic compounds. For example, it's used in the production of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which are significant in various chemical and pharmaceutical applications (M. Rahimizadeh et al., 2007).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . The recommended safety measures include avoiding breathing its vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-4-chloro-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11(2)7-3-6(9)5(8)4-10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHIJXJMPHYONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-N,N-dimethylpyridin-2-amine

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